Tetramethylammonium triiodide

Description

Properties

CAS No. |

4337-68-2 |

|---|---|

Molecular Formula |

C4H12I3N |

Molecular Weight |

454.86 g/mol |

IUPAC Name |

tetramethylazanium;triiodide |

InChI |

InChI=1S/C4H12N.I3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |

InChI Key |

RLEPOMATZDXXRE-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C.I[I-]I |

Canonical SMILES |

C[N+](C)(C)C.I[I-]I |

Synonyms |

tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |

Origin of Product |

United States |

Foundational & Exploratory

"Tetramethylammonium triiodide" CAS 4337-68-2 properties

An In-depth Technical Guide to Tetramethylammonium Triiodide (CAS 4337-68-2)

Introduction

This compound, with the CAS registry number 4337-68-2, is a quaternary ammonium polyhalide compound.[1] Its chemical formula is C4H12I3N, and it has a molecular weight of 454.86 g/mol .[1] This compound is a solid characterized by its tetramethylammonium cation ((CH₃)₄N⁺) and a linear triiodide anion (I₃⁻).[2][3] It is recognized for its utility in various chemical applications, serving as a versatile reagent in organic synthesis, a subject of interest in materials science due to its structural and electronic properties, and a tool in pharmacological research.[1]

Physicochemical and Structural Properties

This compound is a white crystalline solid that is soluble in polar solvents like water and ethanol.[3][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 4337-68-2 |

| Molecular Formula | C4H12I3N |

| Molecular Weight | 454.86 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Estimated around 115 °C |

| Crystal System | Orthorhombic (one polymorph) |

| Space Group | Pnma (one polymorph) |

| Cell Dimensions | a = 10.60 Å, b = 12.53 Å, c = 21.47 Å |

| I₃⁻ Bond Angle | 176.8° |

| I₃⁻ Bond Lengths | 2.92–2.94 Å |

The crystal structure of this compound has been a subject of significant study, revealing that the compound exhibits polymorphism, meaning it can crystallize into different forms.[1][5] This property can influence its physical characteristics and reactivity.[1] To date, two polymorphic structures, Pnnm and P21/c, have been crystallographically characterized.[5] The triiodide anion is stabilized by the tetramethylammonium cation through weak van der Waals interactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of tetramethylammonium iodide with elemental iodine in a suitable solvent, such as methanol or ethanol.[6][7]

Experimental Protocol

A common laboratory-scale synthesis protocol is as follows:

-

Dissolution of Iodine : In a 50 mL beaker, dissolve 0.6 g of iodine in 12 mL of ethanol.[6]

-

Addition of Tetramethylammonium Iodide : To the iodine solution, add 0.5 g of tetramethylammonium iodide.[6]

-

Heating and Stirring : Place the beaker on a hot plate under a fume hood and gently heat the mixture to approximately 55 °C.[8] Stir the solution until all solids have completely dissolved. It is important to keep the beaker covered to minimize solvent evaporation.[6][8]

-

Crystallization : Once all solids are dissolved, remove the beaker from the heat and place it in an ice bath to induce crystallization.[6][8] Avoid agitating the solution, as this can lead to the formation of smaller, impure crystals.[6]

-

Isolation of Product : Collect the resulting crystals by vacuum filtration.[6][8]

-

Washing and Drying : Wash the collected crystals with a small amount of cold hexane until the filtrate is colorless.[6] The purified crystals are then air-dried overnight.[6][7]

A typical yield for this reaction is around 71.55%.[6]

Thermal Analysis and Decomposition

The thermal stability of this compound has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] DSC studies show phase transitions occurring between 347–353 K.[1] TGA indicates that the compound begins to decompose above 400°C when heated under a nitrogen atmosphere.[1]

The typical decomposition pathway for triiodide salts involves the loss of an iodine molecule (I₂).[5][9]

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound.

-

Raman Spectroscopy : This technique is particularly useful for studying the triiodide anion. The symmetric stretch of the I₃⁻ ion in this compound is observed at 112 cm⁻¹, which is a redshift compared to the free I₃⁻ ion (around 145 cm⁻¹), indicating weaker anion-cation interactions.[1]

-

Single-Crystal X-ray Diffraction (XRD) : XRD is the definitive method for determining the three-dimensional crystal structure of the compound, including bond lengths and angles.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection : A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray beam and rotated. A series of diffraction patterns are collected at various crystal orientations.[10]

-

Data Processing : The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.[10]

-

Structure Solution and Refinement : The processed data are used to solve the phase problem and generate an electron density map of the crystal. From this map, the positions of the atoms are determined and refined to yield the final crystal structure.[10]

Applications

This compound is a versatile compound with applications in several areas of scientific research.

Organic Synthesis

In organic synthesis, it serves as an effective iodinating agent for aromatic compounds.[1] These reactions can often be carried out under mild, solvent-free conditions, achieving high yields.[1] It is also used as a precursor for phase-transfer catalysts in various alkylation reactions.[1]

Materials Science

The distinct structural and electronic properties of this compound make it a compound of interest in materials science.[1] Its polymorphism and temperature-dependent electrical conductivity suggest potential applications in the development of electronic and semiconducting materials.[1]

Pharmacological Research

The tetramethylammonium cation is known for its cholinomimetic effects, meaning it mimics the action of acetylcholine.[1] It acts as an agonist at both nicotinic and muscarinic receptors. This makes tetramethylammonium compounds, including the triiodide salt, useful tools for studying neurotransmission and receptor interactions in pharmacological research.[1]

Safety Information

This product is intended for research purposes only and should be handled in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use.[1] Standard safety precautions for handling chemical reagents should be followed.

References

- 1. This compound | Reagent for Research [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. kimmykinly.weebly.com [kimmykinly.weebly.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for tetramethylammonium triiodide, a quaternary ammonium polyhalide compound. It is utilized in various applications, including as a reagent in organic synthesis.[1]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Source |

| Molecular Formula | C4H12I3N | [1][2][3][4] |

| Molecular Weight | 454.86 g/mol | [1][3][4] |

| IUPAC Name | tetramethylazanium;triiodide | [1][3] |

| CAS Registry Number | 4337-68-2 | [1][2][3] |

Structural Composition

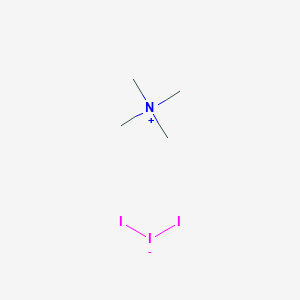

This compound is an ionic compound. It is composed of a positively charged tetramethylammonium cation and a negatively charged triiodide anion.[2] The structural relationship is visualized below.

References

An In-depth Technical Guide to the Polymorphism and Phase Transitions of Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triiodide, with the chemical formula (CH₃)₄NI₃, is a quaternary ammonium polyhalide salt that has garnered significant interest in various scientific fields, including materials science and crystal engineering.[1] Its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism, and the transitions between these forms are of fundamental importance for understanding its physical and chemical properties, such as stability, solubility, and electronic characteristics.[1] This technical guide provides a comprehensive overview of the known polymorphs of this compound, their phase transitions, and the experimental methodologies employed for their characterization.

Polymorphism in this compound

This compound is known to exhibit at least two well-characterized polymorphs. These crystalline forms possess distinct spatial arrangements of the tetramethylammonium cations and triiodide anions, leading to different crystal symmetries and physical properties. The crystallographically identified polymorphs belong to the orthorhombic and monoclinic crystal systems, with space groups Pnnm and P2₁/c, respectively.[2][3] Another orthorhombic form with the space group Pnma has also been reported.[1]

Crystallographic Data

The crystallographic parameters for the known polymorphs of this compound are summarized in the table below for easy comparison. The data has been compiled from single-crystal X-ray diffraction studies.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnnm | Pnma |

| a (Å) | 14.115(1) | 10.60 |

| b (Å) | 10.0997(7) | 12.53 |

| c (Å) | 8.3019(5) | 21.47 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1183.5(3) | 2851.83 |

| Z | 4 | 4 |

Note: The complete crystallographic data for the P2₁/c polymorph, including unit cell parameters, is not yet fully available in the reviewed literature.

Phase Transitions and Thermal Analysis

The different polymorphic forms of this compound can interconvert under specific temperature conditions. These phase transitions have been investigated primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC studies have revealed multiple thermal anomalies corresponding to phase transitions. For the polymorph that is stable at room temperature (orthorhombic, Pnnm), anomalies are observed at approximately 218 K (-55 °C), 238 K (-35 °C), and 308 K (35 °C).[4] Another study reports phase transitions occurring in the range of 347–353 K (74–80 °C).[1]

Quantitative Thermal Analysis Data

| Parameter | Value | Technique |

| Phase Transition Temperatures | 218 K, 238 K, 308 K | DSC |

| 347 - 353 K | DSC | |

| Enthalpy of Phase Transition (ΔH) | 1.2 kJ/mol | DSC |

| Melting Point | ~115 °C | DSC/TGA |

| Decomposition Temperature | > 400 °C | TGA |

The decomposition of this compound, as studied by TGA, typically begins with the loss of an iodine molecule (I₂) from the triiodide anion.[2][5]

Experimental Protocols

A comprehensive understanding of the polymorphism and phase transitions of this compound relies on precise experimental methodologies. The following sections detail the key experimental protocols used in its study.

Synthesis and Single Crystal Growth

High-quality single crystals are essential for definitive structural characterization by single-crystal X-ray diffraction.

Materials:

-

Tetramethylammonium iodide ((CH₃)₄NI)

-

Iodine (I₂)

-

Ethanol (or methanol)

-

Hexanes (for washing)

Procedure:

-

Dissolve equimolar amounts of tetramethylammonium iodide and iodine in a minimal amount of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.

-

Allow the resulting solution to cool slowly and undisturbed to room temperature.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with cold ethanol and then with hexanes to remove any residual impurities.

-

Air-dry the crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a suitable detector.[3]

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is typically collected in a cold nitrogen stream to minimize thermal vibrations and potential crystal degradation.[3]

-

The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at various orientations.

-

The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is then solved and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature.

Instrumentation:

-

A differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate, commonly 10 °C/min, under an inert atmosphere such as nitrogen.[3][6]

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting thermogram is analyzed to identify endothermic or exothermic peaks corresponding to phase transitions. The area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of the compound.

Instrumentation:

-

A thermogravimetric analyzer.

Procedure:

-

A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.[6]

-

The sample is heated at a constant rate, for instance, 10 °C/min, in a controlled atmosphere, usually nitrogen, to prevent oxidation.[3]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of the triiodide anion and can be used to differentiate between polymorphs.

Instrumentation:

-

A Raman microscope equipped with a suitable laser source (e.g., 785 nm) and a sensitive detector.[2]

Procedure:

-

A small amount of the crystalline sample is placed on a microscope slide.

-

The laser is focused on the sample. The laser power is typically reduced (e.g., to 25-50% of maximum) to avoid sample heating and degradation.[2]

-

The Raman spectrum is collected over a specific spectral range.

-

The symmetric stretching vibration of the linear and symmetric triiodide anion typically appears as a strong band in the 100–120 cm⁻¹ region.[2] Asymmetric stretching modes, which become Raman active upon distortion of the triiodide anion, may appear around 120–140 cm⁻¹.[2]

Visualizations

Experimental Workflow for Polymorph Characterization

Caption: Workflow for polymorph characterization.

Phase Transition Pathway

Caption: Temperature-induced phase transitions.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of tetramethylammonium triiodide ((CH₃)₄NI₃). Understanding the thermal stability and decomposition mechanism of this compound is critical for its safe handling, application in synthesis, and development in various fields, including materials science and pharmaceuticals. This document details the decomposition mechanism, presents quantitative data from thermal analysis, outlines experimental protocols, and provides visual representations of the decomposition pathway and analytical workflows.

Core Decomposition Pathway

The thermal decomposition of this compound is a well-defined, two-step process. The initial stage involves the loss of molecular iodine (I₂) from the triiodide anion (I₃⁻), yielding tetramethylammonium iodide ((CH₃)₄NI). The second stage is the subsequent decomposition of the tetramethylammonium iodide salt.

Step 1: Decomposition of the Triiodide Anion

Upon heating, the triiodide anion undergoes decomposition, releasing gaseous iodine. This initial mass loss is a characteristic feature of triiodide salts.[1][2]

(CH₃)₄NI₃(s) → (CH₃)₄NI(s) + I₂(g)

Step 2: Decomposition of the Tetramethylammonium Cation

Following the loss of iodine, the remaining tetramethylammonium iodide decomposes at higher temperatures. This unimolecular decomposition yields trimethylamine ((CH₃)₃N) and methyl iodide (CH₃I) as the primary gaseous products.[3]

(CH₃)₄NI(s) → (CH₃)₃N(g) + CH₃I(g)

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data associated with its thermal decomposition.

| Parameter | Value | Method |

| Melting Point | ~115 °C | DSC |

| Phase Transition | 74-80 °C (347–353 K) | DSC |

| Decomposition Step 1: (CH₃)₄NI₃ → (CH₃)₄NI + I₂ | ||

| Onset Temperature | ~219 °C | TGA |

| Mass Loss (Theoretical) | 55.8% | - |

| Mass Loss (Experimental) | Correlates well with theoretical loss of I₂ | TGA |

| Decomposition Step 2: (CH₃)₄NI → (CH₃)₃N + CH₃I | ||

| Onset Temperature | >300 °C | TGA |

| Enthalpy of Dissociation (ΔHdiss) | 186.7 kJ/mol | DSC |

| Activation Energy (Ea) | 204 kJ/mol | TGA (First-order kinetic model) |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining accurate and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss percentages associated with the decomposition of this compound.

Apparatus: A thermogravimetric analyzer, optionally coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.[1][3]

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Evolved Gas Analysis (Optional): If using a coupled system (TGA-MS or TGA-FTIR), transfer the gaseous effluent from the TGA furnace to the spectrometer via a heated transfer line. Record mass spectra or infrared spectra of the evolved gases at different temperatures throughout the decomposition process.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of each decomposition step and the corresponding percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition for each step.[3]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events of this compound, including phase transitions, melting, and decomposition, and to determine the enthalpy of these processes.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. Use an empty, sealed pan as a reference.[3]

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal events.[3]

-

Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks. Integrate the area under the peaks corresponding to melting and decomposition to determine their respective enthalpies.[3]

Visualizing the Decomposition and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: The two-step thermal decomposition pathway of this compound.

Caption: A generalized workflow for the thermal analysis of this compound.

References

Navigating the Solubility of Tetramethylammonium Triiodide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium triiodide ((CH₃)₄NI₃) in organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document furnishes a detailed, generalized experimental protocol for determining the solubility of crystalline solids like this compound.

Executive Summary

This compound is a quaternary ammonium polyhalide that serves as a versatile reagent, notably as a source of iodine and the triiodide anion (I₃⁻). Its efficacy in various applications, including as an iodination agent and a phase-transfer catalyst precursor, is fundamentally linked to its solubility in different reaction media. This guide consolidates the available qualitative solubility information and provides a robust experimental framework for researchers to generate precise, in-house solubility data.

Solubility Profile of this compound

The solubility of this compound is primarily dictated by the polarity of the solvent. As an ionic compound, it exhibits a greater affinity for polar solvents capable of solvating the tetramethylammonium cation and the triiodide anion.[1] However, specific quantitative data remains scarce in readily accessible literature.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | Soluble[1] |

| Polar Solvents | - | Generally Soluble[1] |

Comparative Quantitative Solubility Data of Related Compounds

To provide a quantitative context, the following table presents solubility data for the closely related compound, tetramethylammonium iodide ((CH₃)₄NI), and other tetraalkylammonium iodides. It is crucial to note that these values are for comparative purposes and the solubility of this compound may differ.

| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Tetramethylammonium iodide | Water | H₂O | 0.262 M | 25 |

| Tetramethylammonium iodide | Acetone | C₃H₆O | Sparingly soluble | Not specified |

| Tetramethylammonium iodide | Chloroform | CHCl₃ | Insoluble | Not specified |

| Tetramethylammonium iodide | Diethyl Ether | (C₂H₅)₂O | Insoluble | Not specified |

| Tetramethylammonium iodide | Anhydrous Ethanol | C₂H₅OH | Soluble | Not specified |

| Tetraethylammonium iodide | Acetonitrile | C₂H₃N | 3.834 g/100g | 25 |

| Tetrapropylammonium iodide | Acetonitrile | C₂H₃N | 21.77 g/100g | 25 |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2] This protocol provides a detailed methodology for its application to this compound.

Materials and Equipment

-

This compound (solid, pure)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure a saturated solution.[2]

-

Accurately pipette a known volume or weigh a known mass of the organic solvent into the vial.[2]

-

Securely cap the vial to prevent solvent evaporation.[2]

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).[2]

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by analyzing aliquots at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is constant.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation or dissolution due to temperature changes, ensure the syringe is at the same temperature as the solution.

-

Immediately pass the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood or in an oven at a temperature that is high enough to evaporate the solvent efficiently but well below the decomposition temperature of this compound.

-

Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.[2]

-

Calculation of Solubility

The solubility can be expressed in various units. For the gravimetric method, the solubility in g/100 mL or g/100 g of solvent can be calculated as follows:

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Solubility ( g/100 g of solvent): (Mass of residue (g) / Mass of solvent in the aliquot (g)) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Caption: Logical Steps to Quantify Solubility.

References

An In-depth Technical Guide on the Electrochemical Behavior and Redox Potential of Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylammonium triiodide (TMAI₃) is a quaternary ammonium polyhalide salt that plays a significant role in various electrochemical applications, primarily as a component of the iodide/triiodide (I⁻/I₃⁻) redox couple in electrolytes. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, focusing on its redox characteristics. The content herein summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying electrochemical processes. The electrochemical stability and behavior are critical for applications ranging from dye-sensitized solar cells (DSSCs) to organic synthesis, where it can act as an iodine source.[1] The tetramethylammonium cation (TMA⁺) is generally considered electrochemically stable, with the redox activity of the compound being dominated by the triiodide anion.

Electrochemical Behavior of this compound

The electrochemical characteristics of this compound are fundamentally governed by the well-established iodide/triiodide/iodine (I⁻/I₃⁻/I₂) redox system. In solution, particularly in aprotic solvents like acetonitrile, the triiodide ion is in equilibrium with iodide and iodine. The electrochemical processes observed are therefore characteristic of this redox system.

The anodic (oxidation) process occurs in two distinct steps:

-

Oxidation of iodide ions (if present from dissociation or as an impurity) to form triiodide ions.

-

Further oxidation of triiodide ions to molecular iodine.

Conversely, the cathodic (reduction) process involves the reverse reactions. The tetramethylammonium cation is largely considered a spectator ion in these processes, primarily influencing the physical properties of the electrolyte, such as solubility and ionic conductivity.[2] However, the size and nature of the cation can have a secondary effect on the electrode-electrolyte interface.[3]

The overall electrochemical stability window of an electrolyte containing tetramethylammonium iodide is defined by the anodic limit of iodide oxidation and the cathodic limit, which is typically determined by the reduction of the solvent or the tetramethylammonium cation itself.[1]

Quantitative Data: Redox Potentials

The redox potentials of the iodide/triiodide system are highly dependent on the solvent and the composition of the electrolyte. While specific formal potentials for this compound are not always explicitly reported in isolation, the values for the constituent redox couples in the presence of tetraalkylammonium salts in acetonitrile provide a strong indication of its behavior. The following table summarizes representative redox potential data for the key reactions involving the triiodide ion in a common electrochemical solvent, acetonitrile.

| Redox Couple | E°' (V vs. Ag/AgCl) | E°' (V vs. Fc/Fc⁺) | Solvent | Notes |

| 3I⁻ ⇌ I₃⁻ + 2e⁻ | ~ +0.1 | Not specified | Acetonitrile | This represents the first oxidation wave observed in cyclic voltammetry of iodide salts. The exact potential can vary with the concentration of the supporting electrolyte and the specific cation. |

| 2I₃⁻ ⇌ 3I₂ + 2e⁻ | ~ +0.5 - +0.6 | Not specified | Acetonitrile | This is the second oxidation wave, corresponding to the oxidation of triiodide to iodine. |

| TMA⁺ + e⁻ → Decomposition Products | ~ -2.9 to -3.2 | Not specified | Acetonitrile | The cathodic limit is generally dictated by the reduction of the tetramethylammonium cation or the solvent. This value is typical for tetraalkylammonium salts on a platinum electrode. |

Note: The presented values are approximate and can be influenced by experimental conditions such as the reference electrode, scan rate, and electrode material. It is crucial to determine these values experimentally for a specific system.[1]

Experimental Protocols

The primary technique for investigating the electrochemical behavior of this compound is cyclic voltammetry (CV). This method allows for the determination of redox potentials and provides insights into the kinetics of the electron transfer processes.

Cyclic Voltammetry of this compound in Acetonitrile

Objective: To determine the redox potentials of the I₃⁻/I₂ couple and the electrochemical stability window of this compound in acetonitrile.

Materials:

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Ag/AgCl or Ag/Ag⁺ electrode

-

Counter Electrode: Platinum wire or gauze

-

Electrochemical Cell

-

Potentiostat

-

Acetonitrile (anhydrous, electrochemical grade)

-

This compound (high purity)

-

Supporting Electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, 0.1 M)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrolyte Preparation: Prepare a solution of this compound (e.g., 1-5 mM) in anhydrous acetonitrile containing the supporting electrolyte (0.1 M). Ensure all glassware is thoroughly dried to minimize water content.

-

Electrochemical Cell Setup: Assemble the three-electrode cell. Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and then the solvent (acetonitrile), and finally dry it thoroughly.

-

Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected redox events. A typical starting range could be from +1.0 V to -1.0 V vs. the reference electrode.

-

The scan is typically initiated from the open-circuit potential and swept towards the anodic limit, then reversed towards the cathodic limit, and finally returned to the initial potential.

-

Record the current response as a function of the applied potential at a specific scan rate (e.g., 100 mV/s).

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc) from the voltammogram.

-

Calculate the formal redox potential (E°') for each redox couple using the equation: E°' ≈ (Epa + Epc) / 2.

-

The electrochemical stability window is the potential range between the onset of the solvent/electrolyte oxidation and reduction.

-

Visualizing the Electrochemical Processes

Electrochemical Redox Pathway of the Iodide/Triiodide System

The following diagram illustrates the sequential oxidation of iodide to triiodide and then to iodine, which is the fundamental electrochemical pathway for solutions containing this compound.

References

Spectroscopic Characterization of Tetramethylammonium Triiodide: A Technical Guide

Introduction: Tetramethylammonium triiodide, with the chemical formula [N(CH₃)₄]I₃, is a quaternary ammonium polyhalide compound. It serves as a valuable reagent in organic synthesis and materials science, primarily as a source of the triiodide anion (I₃⁻) and for its role as a potential phase-transfer catalyst precursor.[1] A thorough understanding of its structural and vibrational properties through spectroscopic analysis is crucial for its application in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and Raman spectroscopic data for this compound, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the tetramethylammonium cation in solution. Due to the high symmetry of the [N(CH₃)₄]⁺ cation, where all protons and carbon atoms are chemically equivalent, the resulting spectra are characteristically simple. The chemical shifts for the tetramethylammonium cation are largely independent of the counter-anion (iodide vs. triiodide) in solution.

Data Presentation

The following table summarizes the expected NMR spectroscopic data for the tetramethylammonium cation, based on data for the closely related tetramethylammonium iodide.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Tetramethylammonium Cation

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | ~3.18 - 3.21 | D₂O | Singlet | N(CH₃)₄⁺ |

| ¹³C | ~57.96 | D₂O | Singlet | N(CH₃)₄⁺ |

Experimental Protocol: ¹H and ¹³C NMR

A detailed methodology for acquiring high-quality NMR spectra of this compound is as follows:[2][3][4]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O) within a clean, dry 5 mm NMR tube.

-

Ensure the sample is completely dissolved by gentle vortexing or inversion.

-

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 10-12 ppm.

-

Temperature: 298 K.

-

Referencing: The residual solvent peak of D₂O (approx. 4.79 ppm) can be used as an internal reference.[2]

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 200-240 ppm.

-

Referencing: An external standard like 1,4-dioxane in D₂O (67.19 ppm) or referencing the solvent signal can be used.[2]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the signals (for ¹H NMR) and reference the chemical shifts.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the vibrational modes of the functional groups within a molecule. For this compound, the spectrum will show characteristic absorptions for the C-H and N-C bonds of the cation, as well as vibrations associated with the triiodide anion.

Data Presentation

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| ~2980 | Strong | C-H stretching vibrations | [1] |

| ~1480 | Strong | N-CH₃ asymmetric deformation |[1] |

Note: The triiodide anion (I₃⁻) has a symmetric stretch that is IR-inactive but Raman-active, and an asymmetric stretch that is IR-active. The far-IR region would be required to observe the asymmetric stretch of the I₃⁻ anion.

Experimental Protocol: FT-IR (KBr Pellet Method)

The potassium bromide (KBr) pressed pellet technique is a common and effective method for obtaining the IR spectrum of a solid sample.[2][5][6]

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.

-

Ensure a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure of 8-10 tons for several minutes using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary and label the significant absorption peaks.

-

Raman Spectroscopy

Raman spectroscopy is a powerful complementary technique to IR spectroscopy. It detects vibrations that result in a change in the polarizability of a bond. It is particularly effective for observing the symmetric vibrations of non-polar moieties, making it ideal for detecting the symmetric stretch of the triiodide anion.

Data Presentation

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Reference |

|---|

| ~112 | Strong | I₃⁻ symmetric stretching vibration |[1] |

Note: Raman spectra will also show peaks corresponding to the tetramethylammonium cation, such as C-H and C-N vibrations, but the most characteristic feature for this compound is the strong signal from the triiodide anion.

Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample compartment.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum.

-

-

Instrument Parameters (Typical):

-

Laser Wavelength: 1064 nm (Nd:YAG) is commonly used to minimize fluorescence.[2]

-

Laser Power: Use the lowest power necessary to achieve a good signal-to-noise ratio (e.g., 50-200 mW) to prevent sample degradation.[2]

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 128-512, depending on the sample's scattering efficiency.[2]

-

-

Data Processing:

-

The instrument software processes the collected signal (an interferogram in FT-Raman) to generate the Raman spectrum.

-

Perform baseline correction, especially to remove any broad fluorescence background that may be present.

-

Identify and label the characteristic Raman shifts.

-

References

- 1. This compound | Reagent for Research [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. plus.ac.at [plus.ac.at]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to the Cholinomimetic Effects of Tetramethylammonium

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of tetramethylammonium (TMA), focusing on its effects as a cholinomimetic agent. The active pharmacological entity is the tetramethylammonium cation; it is commonly studied using its halide salts, such as tetramethylammonium triiodide, chloride, or bromide, as these anions are not expected to interfere with its actions[1].

Introduction to Cholinomimetic Action and Tetramethylammonium

Cholinomimetic drugs, also known as cholinergic agonists, are compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh)[2]. These agents exert their effects by directly binding to and activating cholinergic receptors, which are broadly classified into two types: nicotinic and muscarinic receptors[2][3].

-

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, at the neuromuscular junction, and in autonomic ganglia[4][5].

-

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors that mediate slower, modulatory responses in the central nervous system and are the primary receptors for the parasympathetic nervous system, affecting organs like the heart, smooth muscle, and glands[6][7].

Tetramethylammonium is a quaternary ammonium compound and a structural analog of the cationic portion of acetylcholine[8]. Its extensive pharmacological history reveals it as a cholinomimetic that interacts with both nicotinic and muscarinic receptors to produce a range of physiological effects[1].

Mechanism of Action and Receptor Interactions

TMA exhibits a complex pharmacological profile, acting primarily as an agonist at cholinergic receptors, with effects varying by receptor subtype, concentration, and duration of exposure.

Nicotinic Receptor Interactions

TMA is a well-documented agonist at nAChRs. Its primary action is to stimulate these receptors, leading to the opening of the intrinsic ion channel and subsequent membrane depolarization[1]. However, this initial stimulation can be followed by a blockade of neurotransmission, particularly at higher concentrations[1].

Studies on recombinant human muscle nAChRs have characterized TMA as a partial agonist . It is proposed that TMA, much like choline, is inefficient at inducing the initial conformational "flip" required for receptor activation compared to a full agonist like acetylcholine[9][10]. Once this conformational change occurs, however, it opens the channel with reasonable efficiency[9][10]. This partial agonism limits the maximum response that can be achieved. Furthermore, TMA can also act as a channel blocker at concentrations used to activate the receptor[9].

Muscarinic Receptor Interactions

In addition to its nicotinic effects, TMA also functions as a muscarinic agonist[1]. This is particularly evident in cardiac tissue. Studies on isolated rat heart preparations have shown that TMA produces concentration-dependent negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects[8]. These effects are antagonized by the muscarinic blocker atropine, confirming that they are mediated by muscarinic receptors[8].

Quantitative Pharmacological Data

The following tables summarize the observed effects and interactions of Tetramethylammonium across different receptor systems and tissues.

Table 1: Summary of Tetramethylammonium (TMA) Effects on Cholinergic Receptors

| Receptor Type | Tissue/System Studied | Observed Effect | Characterization | Citation(s) |

| Nicotinic (nAChR) | Sympathetic & Parasympathetic Ganglia | Initial stimulation followed by blockade | Agonist/Blocker | [1] |

| Nicotinic (nAChR) | Skeletal Muscle | Initial fasciculations followed by paralysis | Agonist (Depolarizing) | [1] |

| Nicotinic (nAChR) | Recombinant Human Muscle Receptors (HEK cells) | Channel activation and block | Partial Agonist | [9] |

| Muscarinic (mAChR) | Smooth Muscles, Cardiac Muscle, Exocrine Glands | Agonist effects (mimics ACh) | Agonist | |

| Muscarinic (mAChR) | Isolated Rat Right Atria | Negative Chronotropy (decreased rate) | Agonist | [8] |

| Muscarinic (mAChR) | Isolated Rat Papillary Muscle | Negative Inotropy (decreased force) | Agonist | [8] |

Table 2: Quantitative Binding Data for TMA at Muscarinic Receptors

| Preparation | Radioligand | TMA Concentration | Effect on Binding | Finding | Citation |

| Rat Ventricular Membranes | [3H]QNB | 50 mM | Competitive & Non-competitive antagonism | Increased apparent Kd of [3H]QNB from 0.092 nM to 1.14 nM | [8] |

| Rat Ventricular Membranes | [3H]QNB | 50 mM | Competitive & Non-competitive antagonism | Decreased Bmax from 148 fmol/mg to 65 fmol/mg | [8] |

(Note: Kd = Dissociation Constant; Bmax = Maximum Binding Capacity; [3H]QNB = Quinuclidinyl benzilate, a muscarinic antagonist)

Signaling Pathways

Activation of cholinergic receptors by TMA initiates distinct downstream signaling cascades.

Nicotinic Receptor Signaling

As a direct agonist, TMA binds to the extracellular domain of the nAChR, a ligand-gated ion channel. This binding event triggers a conformational change that opens the channel pore, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺. The influx of positive ions leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction.[4][11]

Caption: TMA binds to nAChR, causing ion influx and cell depolarization.

Muscarinic (M2) Receptor Signaling in the Heart

In cardiac tissue, TMA activates M2 muscarinic receptors, which are coupled to inhibitory G-proteins (Gi). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the activated G-protein can also directly open G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to hyperpolarization and a decrease in heart rate.

Caption: TMA activates cardiac M2 receptors, inhibiting cAMP and reducing heart rate.

Key Experimental Protocols

The characterization of TMA's cholinomimetic properties relies on a combination of binding, electrophysiological, and isolated tissue assays.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

-

Preparation: Cell membranes are prepared from a tissue known to express the receptor of interest (e.g., rat brain or heart ventricles)[8][12].

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]nicotine for nAChRs or [³H]QNB for mAChRs) and varying concentrations of the unlabeled test compound (TMA)[8][12].

-

Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of TMA that inhibits 50% of specific radioligand binding) is determined. The binding affinity (Ki) can then be calculated.

Isolated Organ Bath Experiments

This method assesses the functional effect of a compound on an intact tissue.

-

Dissection: A specific tissue, such as a rat right atrium or papillary muscle, is carefully dissected and mounted in an organ bath[8].

-

Environment: The bath contains a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Measurement: The tissue is connected to a force or displacement transducer to record physiological parameters like heart rate or contractile force.

-

Drug Application: After a stabilization period, cumulative concentrations of TMA are added to the bath.

-

Analysis: A concentration-response curve is constructed to determine parameters like the EC₅₀ (the concentration of TMA that produces 50% of the maximal response) and the maximum effect (Emax)[13].

Electrophysiological Recording (Single-Channel Patch Clamp)

This powerful technique allows for the direct observation of ion channel activity in response to an agonist.

-

Cell Preparation: A cell expressing the receptor of interest (e.g., a HEK cell transfected with human muscle nAChR subunits) is used[9][10].

-

Pipette & Seal: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance "gigaseal," electrically isolating a small patch of the membrane.

-

Recording: The current flowing through the ion channels within the patch is measured with a highly sensitive amplifier.

-

Agonist Application: TMA is applied to the cell, and the recordings show discrete, step-like changes in current corresponding to the opening and closing of single receptor channels.

-

Analysis: The duration of channel openings, the frequency of opening events, and the amplitude of the current are analyzed to provide detailed insights into the agonist's efficacy and blocking kinetics[9][10].

Caption: Workflow for characterizing a cholinomimetic from binding to function.

Conclusion

Tetramethylammonium (TMA) is a valuable pharmacological tool that demonstrates broad cholinomimetic activity. Its primary mechanism involves the direct stimulation of both nicotinic and muscarinic acetylcholine receptors. It acts as a partial agonist at muscle-type nAChRs, capable of both activating and blocking the ion channel[9][10]. Concurrently, it displays clear agonist effects at muscarinic receptors, notably in cardiac tissue where it mimics parasympathetic stimulation[8]. The dual action of TMA—stimulating ganglia and end-organs while also possessing the ability to block nicotinic receptors—highlights the complexity of its pharmacological profile and underscores its utility in the study of the cholinergic system.

References

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. lecturio.com [lecturio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. youtube.com [youtube.com]

- 8. Tetramethylammonium is a muscarinic agonist in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EC50 - Wikipedia [en.wikipedia.org]

"Tetramethylammonium triiodide" cation-anion interaction studies

An In-depth Technical Guide to Tetramethylammonium Triiodide: Cation-Anion Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula [N(CH₃)₄]⁺I₃⁻, is a quaternary ammonium polyhalide compound that serves as a significant subject of interest in both chemical synthesis and materials science.[1] It is valued as a source of the triiodide anion (I₃⁻) and as a reagent in organic reactions, such as iodination.[1][2] The interaction between the bulky, symmetric tetramethylammonium cation and the linear triiodide anion dictates its solid-state properties, including its crystal structure, polymorphism, and vibrational spectra. Understanding these cation-anion interactions is crucial for applications in crystal engineering and the development of novel materials with specific electronic and optical properties.[3]

This technical guide provides a comprehensive overview of the cation-anion interactions in this compound, presenting key structural, spectroscopic, and thermal data. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of experimental workflows and interaction models to facilitate a deeper understanding.

Structural Analysis

The crystal structure of this compound has been primarily elucidated using single-crystal X-ray diffraction (XRD). These studies reveal the arrangement of the tetramethylammonium cations and triiodide anions in the crystal lattice and provide precise measurements of bond lengths and angles.

Crystallographic Data

This compound is known to exhibit polymorphism, meaning it can crystallize in different forms, which can influence its physical properties.[1][3] At least two polymorphic forms have been crystallographically characterized.[3] Key crystallographic parameters for one of the common orthorhombic forms are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Cell Dimensions | a = 10.60 Å, b = 12.53 Å, c = 21.47 Å |

| Triiodide Bond Lengths | 2.92–2.94 Å |

| Triiodide Bond Angle | 176.8° |

| Cation-Anion Distance | Weak van der Waals interactions (3.85–3.91 Å) |

Data sourced from Benchchem.[1]

Cation-Anion Interactions

The interaction between the large tetramethylammonium cation ([N(CH₃)₄]⁺) and the triiodide anion (I₃⁻) is primarily governed by weak van der Waals forces.[1] The bulky nature of the cation helps to stabilize the linear and sometimes slightly asymmetric geometry of the triiodide anion.[1] Computational studies, including Hirshfeld surface analysis, are employed to map and quantify these weak interactions, which are crucial in determining the overall crystal packing.[1] These analyses reveal that the primary contacts are between the iodine atoms of the anion and the hydrogen atoms of the methyl groups on the cation.

Spectroscopic Characterization

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable insights into the bonding and symmetry of the triiodide anion as influenced by the cation.

Raman Spectroscopy

The symmetric stretching vibration of the I₃⁻ anion is Raman active and typically appears in the 100-120 cm⁻¹ region for a linear, symmetric anion.[3] In this compound, the symmetric stretch is observed around 112 cm⁻¹, which is a redshift compared to the free I₃⁻ ion (around 145 cm⁻¹).[1] This shift indicates a weakening of the I-I bonds due to the cation-anion interactions in the solid state.[1] Distortions in the triiodide anion from perfect symmetry can lead to the appearance of a normally Raman-inactive asymmetric stretching band around 120–140 cm⁻¹.[3]

| Vibrational Mode | Wavenumber (cm⁻¹) | Activity | Notes |

| Symmetric Stretch (ν₁) | ~112 | Raman | Redshifted compared to free I₃⁻, indicating weaker I-I bonds.[1] |

| Asymmetric Stretch (ν₃) | ~120-140 | IR, Raman (if distorted) | Becomes Raman active if the anion symmetry is lowered.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of tetramethylammonium iodide with iodine.[4][5]

Materials:

-

Tetramethylammonium iodide ([N(CH₃)₄]I)

-

Iodine (I₂)

-

Ethanol or Methanol

Procedure:

-

Dissolve tetramethylammonium iodide in a minimal amount of hot ethanol or methanol.[4][5]

-

In a separate container, dissolve a stoichiometric amount (1:1 molar ratio) of iodine in the same solvent.[4]

-

Slowly add the iodine solution to the tetramethylammonium iodide solution while stirring.

-

Allow the resulting solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.[4]

-

Collect the dark, needle-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like hexane to remove residual solvent.[4]

-

Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal.

Procedure:

-

Crystal Selection: A high-quality single crystal of this compound is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction patterns are collected at various crystal orientations as the crystal is rotated.[6]

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The phase problem is solved to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[6]

Raman Spectroscopy

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed in the sample compartment of a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected.

-

Instrument Settings:

-

Spectral Range: Typically 50 - 400 cm⁻¹ to observe the I-I vibrations.

-

Resolution: 2-4 cm⁻¹.

-

Laser Power: Kept low to avoid sample degradation, as polyiodides can be sensitive to laser-induced dissociation.[7]

-

-

Data Processing: The resulting spectrum is baseline-corrected, and the peak positions corresponding to the vibrational modes of the triiodide anion are identified.

Computational Analysis

Density Functional Theory (DFT)

DFT calculations are used to model the electronic structure and geometry of the [N(CH₃)₄]⁺I₃⁻ ion pair. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. DFT is also used to investigate the nature of the cation-anion interactions, including the degree of charge transfer and the contributions of electrostatic versus covalent character.[1][8]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10] For this compound, this analysis helps to identify the specific contacts between the cation and anion and their relative importance in the crystal packing. The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts, such as H···I, I···I, and H···H interactions, and their respective contributions to the overall crystal stability.[1][9]

References

- 1. This compound | Reagent for Research [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. kimmykinly.weebly.com [kimmykinly.weebly.com]

- 5. cscdic.pbworks.com [cscdic.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. Molecular self-assembly of 1D infinite polyiodide helices in a phenanthrolinium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04042H [pubs.rsc.org]

- 8. Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and Hirshfeld analysis of a new crystalline modification of the radical ion salt octamethylenetetrathiafulvalenium triiodide (OMTTF)I3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure and Hirshfeld surface analysis of the organic–inorganic hybrid compound tris(2-iodoethylammonium) hexaiodidobismuthate(III) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triiodide, with the chemical formula C₄H₁₂I₃N, is a quaternary ammonium polyhalide compound that serves as a versatile reagent in various scientific disciplines.[1] It is particularly valued in organic synthesis as a source of the triiodide anion (I₃⁻) and as an effective iodinating agent.[1] Its distinct structural and electronic properties also make it a compound of interest in materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support research and development activities.

Physical Properties

This compound is a crystalline solid. Its physical characteristics are crucial for its handling, storage, and application in various experimental setups. The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂I₃N | [1][2] |

| Molecular Weight | 454.86 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | ~115 °C (estimated) | [4] |

| Solubility | Soluble in polar solvents like water and ethanol. | [3] |

| Crystal System | Orthorhombic (one of its polymorphic forms) | [1] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical properties that make it a valuable tool in synthesis and materials science.

-

Iodinating Agent: It is an effective reagent for the iodination of aromatic compounds, often enabling reactions to proceed under mild, solvent-free conditions with high yields.[1]

-

Phase-Transfer Catalyst Precursor: The compound can function as a precursor to phase-transfer catalysts used in various alkylation reactions.[1]

-

Source of Triiodide: It serves as a stable source of the triiodide anion, which is of interest for its structural and electronic properties.

-

Polymorphism: this compound exhibits polymorphism, meaning it can exist in different crystalline forms, which can influence its physical properties and stability.[1][4]

-

Thermal Stability: The compound is thermally stable at ambient temperatures but will decompose at elevated temperatures. Thermal gravimetric analysis indicates decomposition begins above 400°C.[5] The decomposition pathway typically involves the loss of I₂ from the triiodide anion.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the direct reaction of tetramethylammonium iodide with elemental iodine.[6]

Materials:

-

Tetramethylammonium iodide ((CH₃)₄NI)

-

Iodine (I₂)

-

Methanol or Ethanol

Procedure:

-

Dissolution of Iodine: In a suitable beaker, dissolve the desired amount of iodine (I₂) in a minimal amount of methanol or ethanol with stirring. Gentle heating (e.g., to 55°C) can facilitate dissolution.[6][7]

-

Addition of Tetramethylammonium Iodide: To the iodine solution, add an equimolar amount of tetramethylammonium iodide.[6]

-

Reaction and Dissolution: Continue stirring the mixture while maintaining the temperature until all the tetramethylammonium iodide has dissolved.[6]

-

Crystallization: Remove the beaker from the heat and allow it to cool to room temperature. Subsequently, place the beaker in an ice bath to induce the crystallization of the product.[8]

-

Isolation: Collect the resulting crystals by vacuum filtration.[8]

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol followed by diethyl ether.[6] Air-dry the purified crystals.[6]

Characterization Techniques

The following are typical experimental parameters for the characterization of this compound.

4.2.1. Single-Crystal X-ray Diffraction (XRD)

-

Objective: To determine the three-dimensional crystal structure.

-

Instrument: A single-crystal X-ray diffractometer.

-

Key Parameters:

-

Radiation: Mo Kα or Cu Kα radiation.

-

Temperature: Low-temperature data collection is recommended to minimize thermal motion artifacts.[1]

-

Data Collection: A full sphere of data should be collected using ω and φ scans.

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². Anisotropic refinement for non-hydrogen atoms and fixed isotropic models for hydrogen atoms are typically used.[1]

-

4.2.2. Raman Spectroscopy

-

Objective: To study the vibrational modes, particularly of the triiodide anion.

-

Instrument: A Raman spectrometer.

-

Key Parameters:

-

Excitation Wavelength: A laser with a wavelength that does not cause fluorescence, such as 785 nm or 1064 nm, is often used.

-

Laser Power: Low laser power should be used to avoid sample decomposition.

-

Spectral Range: Typically in the range of 100-3500 cm⁻¹. The symmetric stretch of the I₃⁻ anion is a key feature to observe.[5]

-

4.2.3. Differential Scanning Calorimetry (DSC)

-

Objective: To determine thermal stability and phase transitions.

-

Instrument: A differential scanning calorimeter.

-

Key Parameters:

-

Sample Pans: Aluminum or other inert pans.

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.

-

Heating Rate: A constant heating rate, typically 5-20 °C/min, is applied.

-

Temperature Range: A range that covers the expected melting and decomposition temperatures, for instance, from room temperature to 500 °C.

-

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | Reagent for Research [benchchem.com]

- 2. This compound | C4H12I3N | CID 6400179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. NMeI_salts_JoelSmith | PDF [slideshare.net]

- 8. kimmykinly.weebly.com [kimmykinly.weebly.com]

An In-depth Technical Guide to the Material Safety of Tetramethylammonium Triiodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Tetramethylammonium triiodide (CAS No. 4337-68-2), intended for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium polyhalide. It is crucial to distinguish it from the simpler salt, Tetramethylammonium iodide (CAS No. 75-58-1), as their properties and hazards may differ.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4337-68-2[1][2] |

| Molecular Formula | C4H12I3N |

| Molecular Weight | 454.86 g/mol [3] |

| Synonyms | Tetramethylazanium triiodide |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, crystalline powder[1] |

| Color | White to light yellow |

| Odor | Odorless |

| Solubility | Soluble in polar solvents like water and ethanol[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Decomposition Products | Upon heating, it may decompose to yield trimethylamine and methyl iodide. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide. |

| Incompatibilities | Strong oxidizing agents[4] |

| Stability | Stable under normal conditions, but may be light-sensitive and hygroscopic. |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not consistently available in public databases, the hazards can be inferred from related compounds and available safety data sheets. The primary hazards are associated with irritation.

Table 3: GHS Hazard Statements for Related Compound (Tetramethylammonium iodide)

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation[5] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[5] |

It is prudent to handle this compound with the assumption that it presents similar hazards.

Toxicological Information

Quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), are largely unavailable in the reviewed literature. Most sources explicitly state "no data available".[6] However, data for the related compound, Tetramethylammonium iodide, is available and may provide some indication of the potential toxicity of the tetramethylammonium cation.

Table 4: Acute Toxicity Data for a Related Compound (Tetramethylammonium iodide - CAS 75-58-1)

| Route of Exposure | Species | Value |

| Intravenous LD50 | Rat | 3.56 mg/kg[4] |

Due to the lack of specific data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Ecotoxicological Information

Similar to the toxicological data, specific information regarding the ecotoxicity of this compound is not available.[6] Quaternary ammonium compounds, as a class, can be toxic to aquatic life.[7] Therefore, release into the environment should be strictly avoided.

Experimental Protocols

Safe Handling Protocol for Air-Sensitive Solids

Given that this compound is hygroscopic, it should be handled as an air-sensitive solid to maintain its integrity.

Protocol Steps:

-

Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) before use.[8]

-

Inert Atmosphere: Handling of the solid should be performed in a controlled inert atmosphere, such as a glovebox or using a Schlenk line.[9]

-

Weighing and Transfer:

-

In a Glovebox: The most secure method is to weigh the solid inside a glovebox.[9] Use a clean spatula to transfer the desired amount to a tared container.

-

Using a Schlenk Line: If a glovebox is unavailable, a solid addition tube can be used. The tube is loaded with the solid inside an inert atmosphere (if possible) and then attached to the reaction flask under a positive flow of inert gas.[9]

-

-

Storage: Store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.

Chemical Spill Cleanup Protocol

This protocol outlines the steps for managing a minor spill of this compound in a laboratory setting.

Protocol Steps:

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

-

Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large or unmanageable spills, contact the institution's Environmental Health and Safety (EHS) department.

-

Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

A lab coat

-

A respirator with a particulate filter if there is a risk of dust inhalation.

-

-

Containment and Cleanup:

-

For solid spills, carefully sweep or scoop the material to avoid generating dust.[10]

-

Place the spilled material into a clearly labeled, sealable container for hazardous waste.[10]

-

Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.[10] Place the used cleaning materials into the hazardous waste container.

-

-

Decontamination: Decontaminate the area and any equipment used for cleanup with soap and water.

-

Waste Disposal: Dispose of the sealed container of hazardous waste through your institution's EHS-approved waste disposal program.

Disposal Protocol for Quaternary Ammonium Salts

Unused or waste this compound should be disposed of as hazardous chemical waste.

Protocol Steps:

-

Waste Collection: Collect the waste material in a clearly labeled, sealed, and chemically compatible container.

-

Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

-